molecular formula C17H15Cl2NO3S B2395633 ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300826-07-7

ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2395633
CAS No.: 300826-07-7
M. Wt: 384.27
InChI Key: KTFIQTRRWHHMGH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the dichlorobenzoyl group. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the use of thiophene derivatives and dichlorobenzoyl chloride under specific conditions to form the desired compound.

  • Amide Bond Formation: The amide bond between the thiophene and the dichlorobenzoyl group is typically formed using coupling agents such as carbodiimides or peptide coupling reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution Reactions: Substitution at various positions on the thiophene ring can yield different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its derivatives may exhibit biological activity against various diseases, making it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Ethyl 2-[(2,4-dichlorobenzoyl)oxy]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

  • Ethyl 2-[(2,4-dichlorobenzoyl)amino]acetate

  • Ethyl 2-[(2,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness: Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate stands out due to its specific structural features, such as the presence of the cyclopenta[b]thiophene ring and the dichlorobenzoyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

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Biological Activity

Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H14_{14}Cl2_{2}N\O3_{3}S
  • Molecular Weight : 392.16 g/mol
  • CAS Number : 924894-85-9

The compound features a cyclopentathiophene core with a dichlorobenzoyl amino substituent, which is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations against various cancer cell lines demonstrated promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer)
  • IC50_{50} Values :
    • MCF-7: 23.2 to 49.9 μM
    • HepG2: Moderate activity with IC50_{50} values ranging from 52.9 to 95.9 μM .

The compound appears to exert its antitumor effects through multiple mechanisms:

  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, effectively reducing their proliferation rate.
  • Targeting Specific Pathways : It interacts with signaling pathways such as STAT3 and JAK2, which are crucial in tumor progression .

In Vivo Studies

Animal studies have further supported the antitumor efficacy of this compound:

  • Treatment resulted in a significant reduction in tumor mass compared to controls.
  • Tumor volume measurements indicated a decrease of approximately 26.6% relative to standard chemotherapy agents like 5-FU .

Other Biological Activities

In addition to its antitumor properties, this compound has shown:

  • Antiviral Activity : Exhibits potential against hepatitis C virus replication.
  • Anti-inflammatory Effects : Demonstrated inhibition of inflammatory mediators.
  • Antibacterial Properties : Effective against various bacterial strains .

Case Studies and Research Findings

Several research articles and patents have documented the biological activities of this compound:

  • A study published in Molecules reported its synthesis and evaluation against breast cancer cell lines, confirming its cytotoxicity and potential as an anticancer agent .
  • In another investigation focusing on thiophene derivatives, compounds similar to this compound were assessed for their anti-TB activity, indicating a broad spectrum of biological effects .

Properties

IUPAC Name

ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3S/c1-2-23-17(22)14-11-4-3-5-13(11)24-16(14)20-15(21)10-7-6-9(18)8-12(10)19/h6-8H,2-5H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFIQTRRWHHMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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